molecular formula C9H13NO B8621514 1-(4-Aminophenyl)-2-propanol

1-(4-Aminophenyl)-2-propanol

Cat. No.: B8621514
M. Wt: 151.21 g/mol
InChI Key: AUNUMGOMVUGJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)-2-propanol is an organic compound featuring a propanol chain linked to a 4-aminophenol group. This structure combines an aromatic amine with an alcohol functional group, making it a potential intermediate in organic synthesis and pharmaceutical research. The 4-aminophenol moiety is known for its susceptibility to oxidation and is a key building block in various chemical applications . While specific biological data for this compound is limited, structurally related compounds containing the 4-aminophenyl group have demonstrated significant research value. For instance, certain 1-(aminophenyl)-2-aminopropanone derivatives have been investigated in therapeutic contexts for their potential antidepressant properties, acting through complex biological mechanisms . This suggests that this compound and its derivatives could be of interest in medicinal chemistry for the development of novel pharmacologically active molecules. Researchers may explore its utility as a precursor for synthesizing more complex structures or in studying structure-activity relationships. Handling Note: As with many aminophenol compounds, which can be prone to oxidation leading to discoloration, this product should be stored under an inert atmosphere and protected from light to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(4-aminophenyl)propan-2-ol

InChI

InChI=1S/C9H13NO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6,10H2,1H3

InChI Key

AUNUMGOMVUGJFB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)N)O

Origin of Product

United States

Contextual Significance in Modern Organic Synthesis

Organic synthesis is a cornerstone of modern chemistry, focusing on the construction of organic compounds through chemical reactions. openaccessjournals.com The primary goals of organic synthesis are to create new molecules with valuable properties, often for applications in medicine and materials science. openaccessjournals.com The efficiency and selectivity of synthetic routes are paramount, driving the continuous development of new methodologies and reagents. openaccessjournals.commsu.edu

Within this context, 1-(4-Aminophenyl)-2-propanol serves as a key intermediate. Its bifunctional nature, possessing both an amino group and a hydroxyl group, allows for a wide range of chemical transformations. This makes it a versatile precursor in the multi-step synthesis of complex target molecules. The principles of modern synthesis, which include constructing carbon frameworks, transforming functional groups, and controlling stereochemistry, are all applicable to the utilization of this compound. msu.edu

The synthesis of this compound can be achieved through methods such as the reduction of the corresponding nitro compound, (2S)-1-(4-nitrophenyl)-2-propanol. lookchem.com This transformation highlights a common strategy in organic synthesis where a nitro group is used as a precursor to an amino group.

Overview of Structural Features and Reactivity Potential

The structure of 1-(4-Aminophenyl)-2-propanol consists of a propan-2-ol backbone attached to a 4-aminophenyl group. This arrangement of a primary aromatic amine and a secondary alcohol on a propyl chain confers specific reactivity to the molecule.

Key Structural and Chemical Properties:

PropertyValue
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol nih.gov
IUPAC Name 1-(4-aminophenyl)propan-2-ol
CAS Number 415911-88-5 lookchem.com

The amino group (-NH2) on the phenyl ring is a nucleophilic center and can participate in a variety of reactions, including diazotization, acylation, and alkylation. It also activates the aromatic ring towards electrophilic substitution. The hydroxyl group (-OH) on the propanol (B110389) chain is also nucleophilic and can undergo reactions such as esterification, etherification, and oxidation. The presence of a chiral center at the second carbon of the propanol chain means that this compound can exist as enantiomers, which is of significant interest in stereoselective synthesis.

The reactivity of this compound is influenced by the interplay of its functional groups. For instance, the amino group can be selectively protected to allow for reactions to occur at the hydroxyl group, and vice versa. This differential reactivity is a key aspect of its utility in multi-step organic synthesis.

Scope of Current and Future Academic Investigation

Strategies for Aromatic Ring Functionalization and Carbon-Carbon Bond Construction

The construction of the this compound scaffold hinges on key transformations that introduce the aminophenyl moiety and the propanol side chain. A common strategy involves the initial synthesis of a precursor, 2-(4-nitrophenyl)propan-2-ol, which already contains the core carbon framework. This precursor is then subjected to reduction to yield the final aminophenyl product. The aminophenyl group itself can be a versatile handle for further chemical modifications, making it a valuable component in the synthesis of more complex molecules. ontosight.ai

Reduction of Nitro Aromatic Precursors to the Aminophenyl Moiety

A pivotal step in the synthesis of this compound is the reduction of the nitro group in a precursor like 1-(4-nitrophenyl)-2-propanol. lookchem.com This transformation is crucial for introducing the desired amino functionality. The reduction of aromatic nitro compounds is a well-established and widely studied reaction in organic chemistry, with numerous methods available to achieve this conversion efficiently and selectively. wikipedia.org

Catalytic Hydrogenation Techniques and Optimizations

Catalytic hydrogenation is a frequently employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profile. tandfonline.com This technique typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Common Catalysts and Conditions:

CatalystReductantSolventTemperatureTimeReference
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)MethanolRoom Temperature~6 hours
Platinum(IV) Oxide (PtO₂)Hydrogen Gas (H₂)VariousNot SpecifiedNot Specified wikipedia.org
Raney NickelHydrogen Gas (H₂)VariousNot SpecifiedNot Specified wikipedia.org
Polymeric PEG10k-Pd NanoparticlesHydrazine HydrateNot SpecifiedNot SpecifiedNot Specified tandfonline.com
Nickel-Based Catalytic MembranesSodium Borohydride (B1222165) (NaBH₄)Ethanol-Water35 °C90 min acs.orgacs.org

The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity, minimizing the formation of byproducts. tandfonline.comrsc.org For instance, palladium-catalyzed hydrogenation is a widely used and effective method for converting nitro groups to amines. chinesechemsoc.org The use of nanocluster catalysts, such as palladium nanoclusters, can offer excellent yields in short reaction times under ambient conditions. rsc.org Furthermore, the development of novel catalytic systems, like nickel-based catalytic membranes, provides stable and efficient alternatives for the hydrogenation of nitrophenols. acs.orgacs.org

Stoichiometric Reductions and Alternative Reagents

While catalytic hydrogenation is prevalent, stoichiometric reduction methods offer valuable alternatives, particularly when certain functional groups in the substrate are sensitive to hydrogenation conditions. These methods employ reducing agents in stoichiometric amounts to convert the nitro group to an amine.

Common Stoichiometric Reagents:

Metal-based Reductants:

Iron (Fe) in acidic media: A classical and cost-effective method for nitro group reduction. wikipedia.orgacsgcipr.org

Tin(II) chloride (SnCl₂): Another traditional reagent for the reduction of aromatic nitro compounds. wikipedia.org

Zinc (Zn) in acidic conditions (e.g., acetic acid or ammonium (B1175870) chloride): Provides a mild method for reducing nitro groups. acsgcipr.org

Samarium (Sm): Can be used for the chemoselective reduction of aromatic nitro groups. organic-chemistry.org

Hydride Reagents:

Sodium borohydride (NaBH₄): While generally not effective for reducing nitroarenes on its own, its reactivity can be enhanced by the addition of catalysts like nickel complexes (e.g., Ni(PPh₃)₄) or through in situ generation of more potent reductants like diborane (B8814927) or boron triiodide. unimi.itnih.govjsynthchem.com

Lithium aluminium hydride (LiAlH₄): Typically reduces aliphatic nitro compounds to amines but tends to form azo compounds with aromatic nitro compounds. commonorganicchemistry.com

Other Reagents:

Sodium hydrosulfite (Na₂S₂O₄): A common reducing agent used in industrial processes. wikipedia.org

Sodium sulfide (B99878) (Na₂S): Can be used for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com

The choice of a specific stoichiometric reagent depends on the substrate's compatibility with the reaction conditions and the desired selectivity. acsgcipr.orgnih.gov

Formation of the Propanol Side Chain

The construction of the propanol side chain is a critical aspect of the synthesis of this compound. One common approach involves the use of a precursor that already contains the propanol or a related functional group. For instance, the synthesis can start from a phenylpropanolamine derivative. google.com Another strategy is the reduction of a corresponding ketone, such as 2-(4-nitrophenyl)propan-2-one, using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the alcohol.

Chiral Synthesis and Enantioselective Approaches

The synthesis of specific stereoisomers (enantiomers) of this compound is of significant interest, particularly for applications in pharmaceuticals. This requires the use of chiral synthesis or enantioselective methods.

Asymmetric Synthesis of Chiral Propanol Scaffolds

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis. The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of this field. wikipedia.orgnih.gov

Key Asymmetric Strategies:

Catalytic Asymmetric Reduction: This involves the use of a chiral catalyst to influence the stereochemical outcome of a reduction reaction.

Transition Metal Catalysis: Chiral ligands are used in combination with transition metals like ruthenium, rhodium, or iridium to catalyze the enantioselective hydrogenation or transfer hydrogenation of ketones. wikipedia.orgsigmaaldrich.com For example, chiral pseudo-dipeptide ligands with [{RuCl₂(p-cymene)}₂] can efficiently reduce acetophenone (B1666503) derivatives. sigmaaldrich.com

Oxazaborolidine Catalysis: Catalytic amounts of a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source are effective for the asymmetric reduction of simple ketones. wikipedia.org

Chiral Zinc Catalysts: Chiral zinc catalysts, in conjunction with reducing agents like polymethylhydrosiloxane (B1170920) (PMHS), can achieve high enantioselectivity in the reduction of ketones. acs.org

Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs), are highly effective and selective catalysts for the asymmetric reduction of ketones to produce enantiomerically pure alcohols. nih.govrsc.orguni-pannon.hu Whole-cell biocatalysts, like yeast or marine-derived fungi, can also be employed for this purpose. nih.govoup.com

Stoichiometric Chiral Reagents: Chiral reducing agents, such as lithium aluminum hydride modified with chiral ligands (e.g., BINOL), can provide high enantioselectivity. wikipedia.org

The selection of the most suitable asymmetric method depends on the specific substrate and the desired enantiomeric purity of the final product.

Enantiomeric Resolution Techniques (e.g., Chiral HPLC)

The separation of racemic mixtures into their individual enantiomers, a process known as chiral resolution, is critical for producing optically active compounds. wikipedia.org For this compound, High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary and highly effective technique for achieving this separation. nih.gov

Chiral HPLC is considered a benchmark method for enantioselective analysis and separation. nih.govkoreascience.kr The fundamental principle involves the differential interaction between the enantiomers of the analyte and the chiral environment of the CSP, leading to the formation of transient diastereomeric complexes. nih.gov This results in different retention times for each enantiomer, allowing for their separation.

The choice of both the CSP and the mobile phase is crucial for effective separation. Common CSPs that have proven effective for separating chiral amines and alcohols include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and cyclofructans. nih.govnih.govmdpi.com For instance, the resolution of a structurally related compound, 1-(4-aminophenyl)-3,5-dihydro-3-N-ethylcarbamoyl-5-methyl-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-one, was successfully achieved using chiral HPLC, demonstrating the applicability of this technique to aminophenyl derivatives. researchgate.net

The mobile phase composition, which can be operated in normal-phase, reversed-phase, or polar organic modes, significantly influences retention, selectivity, and resolution. nih.govmdpi.com For example, in polar organic mode, eluents such as acetonitrile/methanol or 2-propanol are often used. koreascience.krmdpi.com The addition of modifiers like trifluoroacetic acid (TFA) is also common when separating amino compounds. nih.gov

The effectiveness of a chiral HPLC separation is quantified by several parameters, which are detailed in the table below.

Table 1: Key Parameters in Chiral HPLC

Parameter Symbol Calculation Description
Retention Factor k (tR - t0) / t0 Measures the retention of an analyte on the column. tR is the retention time of the analyte and t0 is the column dead time. nih.gov
Selectivity Factor α k2 / k1 Represents the ability of the CSP to differentiate between the two enantiomers (k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively). nih.gov
Resolution Rs 2(tR2 - tR1) / (w1 + w2) Indicates the degree of separation between two peaks. tR1 and tR2 are the retention times, and w1 and w2 are the peak widths at the baseline. nih.gov

Determination of Absolute Configuration via X-ray Crystallography

Once enantiomers are separated, determining their absolute configuration—the precise three-dimensional arrangement of atoms—is essential. Single-crystal X-ray diffraction (XRD), commonly known as X-ray crystallography, is the most definitive method for this purpose. purechemistry.orgnih.gov This technique provides an unambiguous determination of the spatial arrangement of atoms in a molecule. purechemistry.org

The process involves irradiating a single crystal of a pure enantiomer with an X-ray beam. The resulting diffraction pattern is analyzed to create a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined. purechemistry.org For chiral molecules, the determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.govcaltech.edu When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, causing measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov

The analysis of these intensity differences allows for the assignment of the correct enantiomeric form. The Flack parameter is a critical value derived from the diffraction data that indicates whether the determined absolute structure is correct. nih.gov A value close to zero confirms the assigned configuration, while a value near one suggests the opposite configuration is correct. caltech.edu While no specific crystallographic data for this compound was found in the search results, this method is standard for such determinations and has been used for structurally similar compounds like fluorophenylpropanol derivatives.

Novel Methodologies and Process Intensification in Synthesis

The chemical industry is increasingly adopting novel methodologies that intensify processes, leading to more efficient, safer, and sustainable production. For the synthesis of this compound, which is typically prepared by the reduction of its nitro precursor, 1-(4-nitrophenyl)-2-propanol, these modern techniques offer significant advantages over traditional batch processing. google.com

Continuous Flow Chemistry: Continuous flow reactors, particularly packed-bed microreactors, represent a major advancement for reactions like catalytic hydrogenations. mdpi.com In a flow system, reagents are continuously pumped through a heated tube or channel packed with a solid-supported catalyst (e.g., Palladium on carbon, Pd/C). nih.gov This approach offers superior control over reaction parameters such as temperature, pressure, and residence time. mdpi.com

The benefits of applying continuous flow to the reduction of 1-(4-nitrophenyl)-2-propanol include:

Enhanced Safety: The small reactor volume minimizes the risks associated with handling hazardous reagents like hydrogen gas. mdpi.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation and rapid mass transfer, leading to faster reaction rates and higher selectivity. mdpi.com

Increased Productivity: Once optimized, these systems can operate for extended periods, allowing for high throughput and straightforward scaling by running multiple reactors in parallel or by extending operation time. nih.gov

Studies on the continuous flow reduction of other nitrophenyl compounds to their corresponding anilines have demonstrated these advantages, achieving high yields and significantly reduced reaction times compared to batch methods. nih.govafinitica.com

Microwave-Assisted Synthesis: Microwave irradiation is another process intensification technique that can dramatically accelerate chemical reactions. afinitica.com By directly coupling with the molecules in the reaction mixture, microwave heating is rapid and uniform, often leading to a significant reduction in reaction times from hours to minutes. researchgate.net In the context of synthesizing this compound, microwave-assisted reduction of the nitro precursor could offer a substantial increase in reaction rate, potentially improving yield and reducing the formation of byproducts. researchgate.net

Table 2: Comparison of Synthesis Methodologies

Feature Traditional Batch Synthesis Continuous Flow Synthesis Microwave-Assisted Synthesis
Safety Higher risk with hazardous reagents and exotherms. Inherently safer due to small reaction volumes. mdpi.com Can have pressure buildup; requires specialized vessels.
Scalability Often problematic, non-linear. Easily scalable by numbering-up or extended runs. nih.gov Scalability can be challenging.
Heat/Mass Transfer Often inefficient, leading to local hot spots. Highly efficient, excellent process control. mdpi.com Rapid, volumetric heating. researchgate.net
Reaction Time Typically hours to days. afinitica.com Seconds to minutes. nih.gov Typically minutes. researchgate.net
Process Control Limited. Precise control over temperature, pressure, time. mdpi.com Good temperature control, pressure monitoring is key.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to different proton environments are observed. The aromatic protons on the phenyl ring typically appear as doublets in the downfield region, a result of their distinct electronic environments due to the para-substitution. researchgate.net The protons of the aminophenyl group are generally found between 7.01 and 8.89 ppm. researchgate.net Protons on carbons attached to heteroatoms, like the hydroxyl and amino groups, are deshielded and thus resonate at higher ppm values. chemistrysteps.com The methine proton (CH-OH), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃) of the propanol side chain each produce characteristic signals, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of neighboring protons, a phenomenon known as spin-spin coupling. libretexts.orgscribd.com The signal for the hydroxyl proton is often a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, the propan-2-ol molecule shows only two distinct carbon signals. docbrown.info The carbon atoms of the phenyl ring will produce signals in the aromatic region of the spectrum. The carbons of the propanol side chain—the methyl carbon, the methylene carbon, and the methine carbon bearing the hydroxyl group—will each have a unique chemical shift. The carbon attached to the electronegative oxygen atom will be the most deshielded among the aliphatic carbons. docbrown.info

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the ¹H and ¹³C signals.

COSY (¹H-¹H Correlation): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orgscribd.com It would show, for instance, a cross-peak between the methine proton and the protons of the adjacent methyl and methylene groups, confirming their connectivity in the propanol chain.

HSQC/HMQC (¹H-¹³C Correlation): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for definitive assignment of the carbon skeleton.

HMBC (¹H-¹³C Correlation): The Heteronuclear Multiple Bond Correlation experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting the propanol side chain to the phenyl ring, for example, by showing a correlation between the methylene protons and the quaternary aromatic carbon.

A representative, though not exhaustive, table of expected NMR chemical shifts is provided below. Actual values can vary based on the solvent and experimental conditions. beilstein-journals.org

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to NH₂)~6.6-6.8~115
Aromatic CH (meta to NH₂)~7.0-7.2~128-129
C-NH₂ (quaternary)-~145-147
C-CH(OH) (quaternary)-~130-132
NH₂Broad, variable-
CH(OH)~3.8-4.1~70-72
CH₂~2.5-2.8~45-47
OHBroad, variable-
CH₃~1.1-1.3~22-24

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecular bonds within this compound, providing a fingerprint of the functional groups present. thermofisher.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. Key functional groups in this compound have characteristic absorption bands:

O-H Stretch: A strong and broad absorption band is expected in the region of 3300-3600 cm⁻¹, characteristic of the alcohol's hydroxyl group, with the broadening due to hydrogen bonding. libretexts.org

N-H Stretch: The primary amine group will exhibit two medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while aliphatic C-H stretches from the propanol side chain are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=C Stretch (Aromatic): The stretching of the carbon-carbon bonds within the aromatic ring gives rise to several absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretch: A strong C-O stretching vibration for the secondary alcohol is expected in the 1000-1150 cm⁻¹ range.

N-H Bend: The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ range.

C-H Bend (Aromatic): Out-of-plane (oop) bending vibrations for the para-substituted benzene (B151609) ring are found in the 800-860 cm⁻¹ region and are characteristic of the substitution pattern. wpmucdn.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability.

The symmetric vibrations of non-polar bonds, which are often weak in the IR spectrum, can produce strong signals in the Raman spectrum. For this compound, the C=C stretching vibrations of the aromatic ring are expected to be prominent. The breaking of S-S bonds can be observed by the disappearance of Raman peaks at 464 cm⁻¹ and the appearance of a new peak at 388 cm⁻¹. nih.gov

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Intensity
O-H Stretch3300-3600Weak/BroadStrong, Broad (IR)
N-H Stretch3300-3500 (two bands)MediumMedium (IR)
Aromatic C-H Stretch3000-3100StrongMedium-Weak (IR)
Aliphatic C-H Stretch2850-2960StrongStrong-Medium (IR)
C=C Aromatic Stretch1450-1600StrongMedium-Strong
C-O Stretch1000-1150MediumStrong (IR)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule. It involves ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₉H₁₃NO), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (approximately 151.21 g/mol ). nih.gov The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule. libretexts.org

Electron ionization (EI) is a common method that imparts significant energy to the molecule, leading to characteristic fragmentation patterns that provide structural clues. Common fragmentation pathways for this compound include:

Alpha-Cleavage: This is a common fragmentation for alcohols and amines. miamioh.edulibretexts.org Cleavage of the C-C bond adjacent to the oxygen-bearing carbon would result in the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅). For a secondary alcohol like 2-butanol, alpha-cleavage can lead to the loss of a methyl or ethyl radical. libretexts.org

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at [M-18]⁺. libretexts.org

Benzylic Cleavage: The bond between the phenyl ring and the propanol side chain can cleave, potentially forming a stable benzylic cation or a related fragment. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common fragment in compounds containing a benzyl (B1604629) group.

Fragments from the Aromatic Ring: The aminophenyl group can also lead to characteristic fragments.

m/z Value Possible Fragment Identity Fragmentation Pathway
151[C₉H₁₃NO]⁺Molecular Ion
133[M - H₂O]⁺Loss of water
122[C₈H₁₂N]⁺Alpha-cleavage (loss of CH₂OH)
106[C₇H₈N]⁺Cleavage of the propanol side chain
44[C₂H₆N]⁺Alpha-cleavage in the amine

X-ray Diffraction Analysis for Single-Crystal and Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide highly accurate bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

For this compound, a single-crystal XRD analysis would reveal:

The exact geometry of the phenyl ring and the propanol side chain.

The conformation of the side chain relative to the aromatic ring.

The intermolecular interactions in the crystal lattice, particularly hydrogen bonding involving the amine (N-H) and hydroxyl (O-H) groups. These interactions dictate the packing of the molecules in the solid state. For example, in related structures, extensive networks of N-H...O and C-H...O hydrogen bonds are observed. researchgate.net

In the absence of a suitable single crystal, powder X-ray diffraction (PXRD) can be employed to analyze the solid-state structure. dp.tech While PXRD does not typically provide atomic-level detail like single-crystal XRD, it gives a characteristic diffraction pattern that is a fingerprint of the crystalline phase. It can be used to identify the compound, assess its purity, and determine unit cell parameters. dp.tech For instance, the crystal structure of a related compound, 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, was determined to have a P21/c space group with specific unit cell parameters. dp.tech

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edulibretexts.org The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the aminophenyl chromophore.

The key transitions are:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. elte.huuomustansiriyah.edu.iq These transitions typically result in strong absorption bands. For benzene and its derivatives, these bands are often observed in the 200-280 nm range.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to an antibonding π* orbital of the aromatic ring. elte.huuomustansiriyah.edu.iq These transitions are generally of lower energy and intensity compared to π → π* transitions.

The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which are auxochromes, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. units.it The solvent can also influence the position of the absorption maxima; polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption wavelengths. uomustansiriyah.edu.iq

Transition Type Approximate λmax (nm) Molar Absorptivity (ε) Associated Chromophore
π → π~230-240HighPhenyl ring
π → π (B-band)~280-290ModeratePhenyl ring with auxochromes
n → π*>300LowN/O lone pairs and phenyl ring

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For 1-(4-Aminophenyl)-2-propanol, DFT calculations would typically be employed to predict a range of properties. These include the optimization of the molecule's geometry to find its most stable three-dimensional structure, characterized by specific bond lengths and angles.

Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Spectroscopic parameters, including theoretical predictions of vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, would also be determined to complement experimental data. However, specific studies applying these DFT methods to this compound are not presently available in the literature.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the conformational landscape of flexible molecules like this compound. The presence of rotatable bonds—specifically the C-C and C-O bonds in the propanol (B110389) side chain and the C-C bond connecting the side chain to the phenyl ring—allows the molecule to adopt various spatial arrangements, or conformers.

A thorough conformational analysis would involve systematically rotating these bonds to identify all possible low-energy conformers. This process helps in understanding the molecule's preferred shapes, which can be crucial for its biological activity and physical properties. Such an analysis would typically generate a potential energy surface, illustrating the relative energies of different conformers. Despite the importance of this analysis, specific molecular modeling and conformational studies for this compound have not been reported.

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Approaches

Computational approaches are invaluable for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, these studies would involve mapping its molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how it might interact with other reagents.

Furthermore, computational methods can model the entire pathway of a chemical reaction, identifying transition states and calculating activation energies. This provides deep insight into reaction kinetics and helps determine the most likely mechanism. Such predictive studies are fundamental to understanding the chemical behavior of a compound, but specific computational research on the reactivity and reaction mechanisms of this compound is absent from the available literature.

Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate how this compound interacts with different solvent molecules, which is crucial for predicting its solubility and stability in various media. These models can be either implicit, treating the solvent as a continuous medium, or explicit, modeling individual solvent molecules.

Studies on intermolecular interactions would analyze the non-covalent forces, such as hydrogen bonding and van der Waals forces, that govern how molecules of this compound interact with each other and with other molecules. This is key to understanding its macroscopic properties like boiling point and crystal structure. Regrettably, specific computational investigations into the solvent effects and intermolecular interactions of this compound are not documented in the searched scientific resources.

Chemical Reactivity and Derivatization

Reactions at the Primary Amine Group (e.g., Acylation, Alkylation, Diazotization)

The primary amine on the phenyl ring is a key site for various chemical modifications, including acylation, alkylation, and diazotization.

Acylation: The primary amine group can be readily acylated by reacting with acyl chlorides or acid anhydrides to form amides. This reaction is a common strategy for protecting the amine group or for synthesizing biologically active amide derivatives. For instance, the reaction with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism where the nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride.

Alkylation: Alkylation of the primary amine can be achieved through various methods, including reacting with alkyl halides. However, this method can sometimes lead to over-alkylation. A more controlled approach is reductive amination or the use of specific methodologies like hydrogen-borrowing catalysis, which involves the reaction of the amine with an alcohol.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. This reaction is fundamental in aromatic chemistry. The resulting diazonium salt is a versatile intermediate that can be substituted with a wide range of nucleophiles in reactions such as the Sandmeyer or Schiemann reactions to introduce halides, cyano, or hydroxyl groups, thereby significantly diversifying the derivatives obtainable from the parent compound.

Table 1: Summary of Reactions at the Primary Amine Group
Reaction TypeReagentsProduct Functional Group
Acylation Acyl chloride, Acid anhydride (B1165640)Amide
Alkylation Alkyl halide, Alcohols (Hydrogen-borrowing)Secondary/Tertiary Amine
Diazotization NaNO₂, HCl/H₂SO₄Diazonium Salt

Transformations of the Secondary Alcohol Group (e.g., Oxidation, Etherification, Esterification)

The secondary alcohol group on the propanol (B110389) chain is another reactive center, allowing for oxidation, etherification, and esterification reactions.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-aminophenyl)-2-propanone. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents like chromic acid (Jones reagent) or pyridinium (B92312) chlorochromate (PCC), as well as milder, more modern reagents like Dess-Martin periodinane or Swern oxidation conditions. chemistryviews.orglibretexts.orgwikipedia.org The resulting ketone is a key intermediate for further derivatization, such as the synthesis of chalcones.

Etherification: Ethers can be synthesized via the Williamson ether synthesis. wikipedia.orgbyjus.com This method involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgjove.com The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. wikipedia.org

Esterification: Esters can be formed through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.comchemistrysteps.combyjus.comlibretexts.org This is a reversible equilibrium-driven process, often requiring an excess of one reactant or removal of water to favor product formation. byjus.comlibretexts.org A more reactive and often higher-yielding method is the reaction of the alcohol with an acyl chloride or an acid anhydride, which proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uksavemyexams.comsavemyexams.comchemguide.co.uklibretexts.org

Table 2: Common Reagents for Secondary Alcohol Transformations
TransformationReagent ClassExample ReagentsProduct
Oxidation Chromium-basedCrO₃/H₂SO₄ (Jones), PCCKetone
Periodinane-basedDess-Martin periodinaneKetone
Etherification Williamson Synthesis1. NaH; 2. R-X (Primary Alkyl Halide)Ether
Esterification Fischer EsterificationR-COOH, H⁺ catalystEster
AcylationR-COCl (Acyl Chloride), R-CO-O-CO-R (Acid Anhydride)Ester

Cyclization Reactions and Formation of Heterocyclic Derivatives

The presence of both an amino and a hydroxyl group in a 1,2-relationship on a substituted backbone makes 1-(4-aminophenyl)-2-propanol a valuable precursor for synthesizing various heterocyclic compounds. These intramolecular or intermolecular cyclization reactions can lead to the formation of rings like oxazines or oxazolines. For example, reaction with isatoic anhydride can produce 2-(aminophenyl)-2-oxazolines. researchgate.net Furthermore, derivatives of the parent compound can undergo cyclization. Chalcones derived from the corresponding ketone can react with reagents like urea (B33335) or thiourea (B124793) to form six-membered heterocyclic rings such as 1,3-oxazines. imist.mascispace.com Such heterocyclic scaffolds are prevalent in medicinal chemistry.

Synthesis of Substituted Propanol Derivatives and Analogs

The core structure of this compound can be modified to create a range of analogs with potentially altered chemical and biological properties.

The introduction of fluorine into organic molecules can significantly alter their properties due to fluorine's high electronegativity and small size. nih.gov Fluorinated analogs of this compound can be synthesized through various methods. the-innovation.orgresearchgate.net Fluorine atoms can be introduced onto the aromatic ring of the aniline (B41778) precursor before the side chain is constructed. Alternatively, fluorination can be directed at the propanol side chain. For instance, analogs resembling hexafluoroisopropanol (HFIP), known for its unique solvent properties, could be targeted. The synthesis of such highly fluorinated groups can significantly impact the molecule's acidity, lipophilicity, and metabolic stability.

As mentioned, oxidation of the secondary alcohol yields 1-(4-aminophenyl)-2-propanone. This amino ketone is a key intermediate. It can be further derivatized, for example, by converting it to an oxime through reaction with hydroxylamine. orgsyn.org

This ketone, or the more commonly used 4-aminoacetophenone, can serve as the ketone component in a Claisen-Schmidt condensation reaction with various aromatic aldehydes to synthesize chalcones. researchgate.netnih.govijarsct.co.inscispace.com This base-catalyzed aldol (B89426) condensation followed by dehydration forms an α,β-unsaturated ketone system, a scaffold present in many biologically active compounds. scispace.comjetir.org The general scheme involves the reaction of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.govijarsct.co.in

Table 3: General Scheme for Chalcone Synthesis via Claisen-Schmidt Condensation
StepDescriptionReactantsConditionsProduct
1 Aldol Condensation4-Aminoacetophenone (or derivative), Aromatic AldehydeNaOH or KOH, EthanolChalcone

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate and Building Block for Complex Chemical Entities

The utility of "1-(4-Aminophenyl)-2-propanol" as a key intermediate or building block for the synthesis of complex chemical entities, particularly pharmaceuticals or novel heterocyclic compounds, is not prominently documented in readily accessible scientific literature. Organic building blocks, which are functionalized organic molecules, serve as the foundational components for assembling more complex molecular structures. While the dual functional groups of "this compound" (an amino group and a hydroxyl group) theoretically make it a versatile precursor, specific, well-documented synthetic pathways originating from this compound to create complex final products were not identified in the search.

Functionalization of Sensing Platforms and Material Surfaces

There is a lack of specific information regarding the use of "this compound" for the functionalization of sensing platforms or the modification of material surfaces. Generally, molecules with amine groups are used to modify surfaces to introduce specific functionalities. However, no detailed research was found that describes the immobilization of "this compound" onto surfaces like electrodes or nanoparticles to develop sensors or other advanced materials.

Precursors for Chiral Ligands and Organocatalysts

Chiral amino alcohols are a well-established class of compounds used as precursors for chiral ligands and organocatalysts in asymmetric synthesis. These catalysts are crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. Despite the structural features of "this compound" fitting this class of molecules, specific examples of its application in the development of such ligands or catalysts are not described in the available literature. Research in this area tends to focus on other, more established chiral amino alcohols.

Synthesis of High-Performance Polymers and Specialty Chemicals

In the field of polymer chemistry, compounds containing amine and hydroxyl groups can act as monomers or curing agents. For instance, aromatic amines are known to be effective curing agents for epoxy resins, imparting desirable properties like high glass transition temperatures to the cured material. google.comdelamine.com While "this compound" possesses the necessary functional groups to potentially act as a monomer in the synthesis of polyurethanes or polyamides, or as a curing agent for epoxy resins, specific studies detailing its use for creating high-performance polymers or specialty chemicals were not found. The literature on epoxy curing agents often highlights other aromatic amines. google.com

Metabolic Pathways and Biotransformations in Non Human Biological Systems

Investigation of Primary Metabolic Routes in Animal Models

While direct studies on the metabolism of 1-(4-Aminophenyl)-2-propanol in animal models such as dogs and rabbits are not extensively documented, the metabolic pathways can be inferred from related structures. The primary metabolic routes for compounds containing aromatic amine and secondary alcohol functionalities typically involve hydroxylation, N-acetylation, and conjugation.

Hydroxylation: Aromatic hydroxylation is a common metabolic pathway for compounds containing a phenyl group. This reaction is primarily catalyzed by cytochrome P450 enzymes and can introduce a hydroxyl group onto the aromatic ring, increasing the compound's polarity and facilitating its excretion.

N-acetylation: The primary amino group of this compound is susceptible to N-acetylation. This is a major pathway for the metabolism of aromatic amines, catalyzed by N-acetyltransferases. The resulting N-acetylated metabolite is often less toxic and more readily excreted.

Conjugation: The hydroxyl group of this compound, as well as any hydroxylated metabolites, can undergo conjugation reactions. The most common conjugation pathways are glucuronidation and sulfation. In dogs, for instance, the metabolism of 4'-hydroxypropranolol, a compound also possessing a secondary alcohol, proceeds via the formation of sulfate and glucuronic acid conjugates nih.gov. Similarly, studies on raspberry ketone in rabbits have shown that the carbinol metabolite is largely conjugated with glucuronic acid and/or sulfate nih.gov.

A summary of the likely primary metabolic routes for this compound in animal models is presented in the table below.

Metabolic Route Description Potential Metabolite Animal Model Analogy
Aromatic HydroxylationAddition of a hydroxyl group to the phenyl ring.1-(4-Amino-3-hydroxyphenyl)-2-propanolGeneral pathway for aromatic compounds.
N-acetylationAddition of an acetyl group to the primary amine.1-(4-Acetamidophenyl)-2-propanolCommon for aromatic amines.
O-GlucuronidationConjugation of the hydroxyl group with glucuronic acid.This compound-O-glucuronideRabbits (Raspberry ketone) nih.gov
O-SulfationConjugation of the hydroxyl group with a sulfate group.This compound-O-sulfateDogs (4'-hydroxypropranolol) nih.gov
N-GlucuronidationConjugation of the amino group with glucuronic acid.N-Glucuronide of this compoundA potential pathway for aromatic amines.

Enzymatic Biotransformation Mechanisms

The biotransformation of this compound is mediated by a variety of enzymes. The key enzyme families involved are the cytochrome P450 (CYP) superfamily, N-acetyltransferases (NATs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs).

Cytochrome P450 (CYP) Enzymes: These enzymes are primarily responsible for oxidative metabolism, including aromatic hydroxylation. The specific CYP isoforms involved would require experimental determination, but isoforms such as CYP2D6 and CYP3A4 are commonly involved in the metabolism of a wide range of xenobiotics. In vitro studies on a structurally related compound, 2-phenyl-1,3-di(4-pyridyl)-2-propanol, demonstrated that its N-oxidation is mediated by the cytochrome P-450 mixed-function oxidase system nih.gov.

N-acetyltransferases (NATs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the aromatic amine of this compound. There are two main isoforms, NAT1 and NAT2, which exhibit genetic polymorphisms that can lead to variations in acetylation rates between species and individuals.

UDP-glucuronosyltransferases (UGTs): UGTs are responsible for glucuronidation, a major phase II conjugation reaction. They catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl or amino group of the substrate.

Sulfotransferases (SULTs): SULTs catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound.

The enzymatic reactions involved in the biotransformation of this compound are summarized below.

Enzyme Family Metabolic Reaction Substrate Functional Group
Cytochrome P450 (CYP)Aromatic HydroxylationPhenyl ring
N-acetyltransferases (NATs)N-acetylationPrimary amino group
UDP-glucuronosyltransferases (UGTs)O-Glucuronidation, N-GlucuronidationHydroxyl group, Amino group
Sulfotransferases (SULTs)O-SulfationHydroxyl group

Comparative Metabolic Profiling Across Non-Human Species

Significant species differences can exist in the metabolic pathways of xenobiotics, which is a critical consideration in preclinical toxicology studies bioivt.com. While specific comparative metabolic data for this compound is not available, general differences in drug metabolism between species can be highlighted.

For example, dogs are known to have a deficiency in N-acetylation for some aromatic amines, which could lead to a different metabolite profile compared to species like rabbits that readily acetylate these compounds. The extent of ketone reduction has been shown to be greatest in rabbits when studying the metabolism of 4-(4-hydroxyphenyl)butan-2-one nih.gov. Furthermore, the balance between glucuronidation and sulfation can vary significantly between species.

A hypothetical comparative metabolic profile of this compound is presented below, based on known species differences in drug metabolism.

Metabolic Pathway Dog Rabbit Rat
N-acetylationGenerally low to deficientPresentPresent
O-GlucuronidationPresentHigh capacityPresent
O-SulfationHigh capacityPresentPresent
Aromatic HydroxylationPresentPresentPresent

This table illustrates potential quantitative and qualitative differences in the metabolism of this compound across different animal models.

Interrelation with Amino Acid Metabolic Pathways and Microbial Contributions

The metabolism of this compound is not expected to directly intersect with the primary pathways of amino acid catabolism or anabolism in mammalian systems. Amino acid metabolism is primarily concerned with the interconversion and degradation of the 20 common amino acids to provide energy and precursors for biosynthesis nih.gov. The carbon skeleton of amino acids enters central metabolic pathways like the TCA cycle, while the amino group is typically removed through transamination and deamination, with the resulting ammonia being detoxified via the urea (B33335) cycle nih.govyoutube.comyoutube.com.

However, there is a potential for microbial contributions to the metabolism of this compound, particularly within the gut. Gut microbiota possess a vast array of enzymes capable of metabolizing xenobiotics. For instance, studies on the related compound 1-aminopropan-2-ol have shown that it can be metabolized by Pseudomonas species nih.gov. The microbial metabolism in this case involves phosphorylation of the hydroxyl group by an ATP-amino alcohol phosphotransferase, followed by the action of an amino alcohol O-phosphate phospho-lyase to yield propionaldehyde nih.gov. While this is for a simpler, non-aromatic analogue, it highlights the potential for gut microbial enzymes to modify the structure of this compound.

The potential microbial metabolic pathways could include:

Deamination: Removal of the amino group.

Dehydroxylation: Removal of the hydroxyl group.

Reduction of the aromatic ring: Although less common.

Hydrolysis of conjugates: Gut microbial β-glucuronidases can cleave glucuronide conjugates that are excreted in the bile, leading to reabsorption of the parent compound or its aglycone (enterohepatic circulation).

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are paramount in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. chemistryjournals.net Research into the synthesis of 1-(4-Aminophenyl)-2-propanol and related compounds is shifting from traditional methods that often use hazardous reagents and petrochemical feedstocks towards more sustainable alternatives. chemistryjournals.netaiche.org

Future efforts will likely concentrate on several key strategies:

Use of Renewable Feedstocks: One promising avenue is the use of lignin-derived phenols as a starting material. aiche.orgaiche.org Lignin is an abundant, renewable biopolymer, and its conversion into valuable chemical intermediates like 4-aminophenol (B1666318) (a precursor to the target compound) represents a significant step towards a bio-based chemical industry. aiche.org

Biocatalysis: Employing enzymes as catalysts offers high selectivity and operates under mild conditions, reducing energy consumption and waste. Research into transaminases or other biocatalysts for the stereoselective synthesis of chiral amino alcohols is a key area of interest.

Alternative Solvents and Reaction Conditions: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a core tenet of green chemistry. chemistryjournals.net Additionally, energy-efficient techniques such as microwave-assisted synthesis and flow chemistry are being explored to reduce reaction times and improve process control. chemistryjournals.net Flow chemistry, in particular, allows for safer and more efficient production compared to traditional batch processes. nih.gov

Table 1: Comparison of Green Synthesis Strategies

Strategy Description Advantages
Renewable Feedstocks Utilizing biomass-derived materials (e.g., lignin) instead of petroleum-based chemicals. aiche.org Reduces fossil fuel dependence, lowers carbon footprint.
Biocatalysis Using enzymes or whole-cell systems to catalyze reactions. High selectivity, mild reaction conditions, biodegradable catalysts.
Alternative Solvents Replacing hazardous organic solvents with benign alternatives like water or ionic liquids. chemistryjournals.net Improved safety, reduced environmental pollution. chemistryjournals.net
Flow Chemistry Performing reactions in a continuous stream rather than a batch. nih.gov Enhanced safety, better heat and mass transfer, improved scalability. nih.gov

| Microwave-Assisted Synthesis | Using microwave radiation to heat reactions. chemistryjournals.net | Rapid heating, reduced reaction times, often higher yields. chemistryjournals.net |

Advanced Characterization Techniques for In Situ Reaction Monitoring

To optimize synthetic routes, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements. mt.comlongdom.org This approach moves away from traditional offline testing of the final product to a model where quality is built into the process by design (Quality by Design, QbD). mt.comlongdom.org

For the synthesis of this compound, several advanced techniques are being integrated for in situ monitoring:

Spectroscopic Methods: Techniques like Near-Infrared (NIR), Raman, and ReactIR (FTIR) spectroscopy are powerful tools for real-time analysis. researchgate.net They can monitor the concentration of reactants, products, and intermediates directly within the reaction vessel without the need for sampling, providing immediate feedback on the reaction's progress. researchgate.netspectroscopyonline.com

NMR Spectroscopy in Flow: The coupling of flow reactors with Nuclear Magnetic Resonance (NMR) spectroscopy allows for continuous, in-line analysis of reaction mixtures. nih.gov This provides detailed structural information and quantitative data on conversion rates, which is invaluable for optimizing reaction conditions in real-time. nih.gov

Chromatographic Techniques: Online High-Performance Liquid Chromatography (HPLC) can be integrated into a process to separate and quantify components of a reaction mixture automatically at set intervals. stepscience.com

These PAT tools enable a more robust and efficient process, minimizing batch failures and ensuring consistent product quality. longdom.org

Table 2: In Situ Reaction Monitoring Techniques

Technique Type Information Provided Application
ReactIR (FTIR) Spectroscopy Functional group changes, concentration of reactants/products. Tracking reaction kinetics and identifying intermediates. researchgate.net
Raman Spectroscopy Spectroscopy Molecular vibrations, suitable for aqueous and solid-phase reactions. Monitoring crystallization and polymorphic forms.
Flow NMR Spectroscopy Detailed structural information, quantification of species. nih.gov Real-time optimization and kinetic studies in continuous synthesis. nih.gov

| Online HPLC | Chromatography | Separation and quantification of individual components. stepscience.com | Purity analysis and byproduct formation tracking. stepscience.com |

Structure-Activity Relationship (SAR) Studies in Chemical Space

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They investigate how the chemical structure of a compound influences its biological activity or physical properties. mdpi.com For this compound, SAR studies would involve synthesizing a library of analogs by modifying its core structure—for instance, by substituting the aromatic ring, altering the alkyl chain, or derivatizing the amino or hydroxyl groups.

A key tool in modern SAR is pharmacophore modeling . A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific biological target. patsnap.comnih.gov By analyzing a set of active molecules, a pharmacophore model can be generated. patsnap.com This model then serves as a 3D query to screen large virtual databases for new compounds that possess the desired features, a process known as virtual screening. researchgate.net Both ligand-based (where the model is built from known active molecules) and structure-based (where the model is derived from the target's 3D structure) approaches can be employed. patsnap.com

These computational approaches accelerate the discovery of new lead compounds by focusing synthetic efforts on molecules with a higher probability of being active, saving significant time and resources. nih.govresearchgate.net

Predictive Modeling for Chemical Reactivity and Synthetic Accessibility

Computational chemistry and machine learning are transforming how synthetic routes are designed and evaluated. nih.govfrontiersin.org Instead of relying solely on empirical trial-and-error, chemists can now use predictive models to assess the feasibility of a potential synthesis.

Predicting Chemical Reactivity: Quantum mechanical calculations can model the electronic structure of molecules like this compound to predict their reactivity, reaction mechanisms, and the stability of intermediates. nih.gov This insight helps chemists choose the most effective reagents and conditions.

Assessing Synthetic Accessibility: A common challenge in computational drug design is that many newly designed molecules are difficult or impossible to synthesize. cbirt.net Machine learning models, often trained on vast databases of known reactions, can now predict the "synthetic accessibility" of a molecule. nih.govnih.gov These tools, such as DeepSA, use deep learning to score a compound based on its structural complexity and the likely number of steps required for its synthesis. cbirt.netresearchgate.net This allows researchers to prioritize molecules that are not only predicted to be active but also synthetically feasible. nih.gov

Integration with Chemoinformatics and Data Science for Compound Design and Discovery

Chemoinformatics is an interdisciplinary field that combines chemistry, computer science, and information science to analyze and manage chemical data. researchgate.netnih.gov Its integration with data science and artificial intelligence is creating powerful new paradigms for compound design. nih.govpnnl.gov

Virtual and High-Throughput Screening (HTS): Chemoinformatics plays a crucial role in managing the vast datasets generated by HTS, where millions of compounds are rapidly tested for activity. nuvisan.comenamine.net Before physical screening, virtual screening uses computational models, such as pharmacophores or docking simulations, to filter large chemical libraries (e.g., PubChem, ChEMBL) and identify a smaller, more promising subset of candidates for experimental testing. longdom.orgneovarsity.org This significantly increases the efficiency of the hit identification process. longdom.org

Generative Models and AI: Modern data science techniques, including generative AI, can design entirely new molecules from scratch. pnnl.gov These models learn the underlying patterns of chemical structures and properties from existing data and can then generate novel molecular structures that are optimized for specific properties, such as high predicted activity and good synthetic accessibility. pnnl.govyoutube.com

ADMET Prediction: A major cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Chemoinformatics provides in silico models that can predict these properties early in the design process, allowing researchers to filter out compounds with unfavorable profiles long before they reach costly experimental stages. longdom.orgresearchgate.net

The convergence of these computational disciplines enables a more integrated and data-driven approach to chemical research, accelerating the cycle of design, synthesis, and testing for compounds related to this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(4-Aminophenyl)-2-propanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-aminophenol with propylene oxide derivatives under controlled temperatures (50–70°C) and basic catalysts (e.g., NaOH) can yield the target molecule. Optimizing pH (8–10) and reaction time (4–6 hours) minimizes side products like over-oxidized amines or hydroxylated byproducts .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature50–70°CHigher temps risk decomposition
pH8–10Alkaline conditions favor amine stability
CatalystNaOH/KOHReduces reaction time by 20–30%

Q. How can researchers characterize the structural and functional groups of this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : 1^1H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 1.2–1.5 ppm for propanol methyl groups) confirms the phenyl and alcohol moieties .
  • FT-IR : Peaks at 3300–3500 cm1^{-1} (N-H stretch) and 1050–1100 cm1^{-1} (C-O stretch) validate amine and alcohol groups .
  • Mass Spectrometry : Molecular ion peak at m/z 166 (C9_9H13_{13}NO) confirms the molecular formula .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound degrades under UV light and acidic conditions. Stability assays show:

ConditionDegradation RateMajor Degradants
pH < 415–20% in 24 hrsQuinone imines
UV exposure30–40% in 48 hrsOxidized derivatives
Storage in amber vials at 4°C in inert atmospheres (N2_2) preserves >95% integrity for 6 months .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with therapeutic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. For example, the amine group forms hydrogen bonds with COX-2’s Arg120 residue (binding energy: −7.8 kcal/mol), suggesting anti-inflammatory potential .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial IC50_{50} values (e.g., 10–50 µM) may arise from assay variations. Standardize protocols:

  • Use consistent bacterial strains (e.g., E. coli ATCC 25922).
  • Normalize solvent concentrations (DMSO ≤ 0.1% v/v).
    Cross-validate with orthogonal assays (e.g., broth microdilution vs. agar diffusion) .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Methodological Answer : Enantiomers exhibit divergent activities. For example, (R)-1-(4-Aminophenyl)-2-propanol shows 3x higher inhibition of β-lactamase than the (S)-form. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, while circular dichroism (CD) confirms configurations .

Q. What advanced techniques quantify trace impurities in synthesized this compound?

  • Methodological Answer : UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) detects impurities at ≤0.1% levels. Common impurities include:

ImpurityStructureSource
A4-Nitrophenyl derivativeIncomplete reduction
BDimerized quinoneOxidative coupling
CChlorinated byproductHalogenated solvents
Validation follows ICH Q3A guidelines .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

  • Resolution : Solubility in water varies (5–15 mg/mL) due to crystallinity differences. Amorphous forms (via spray drying) exhibit 2x higher solubility than crystalline forms (XRD-confirmed). Use DSC to identify polymorphs and select appropriate co-solvents (e.g., PEG 400) .

Q. How to address inconsistencies in cytotoxicity data across cell lines?

  • Resolution : Cell-specific metabolic activity (e.g., HepG2 vs. HEK293) alters IC50_{50} values. Normalize data using ATP-based viability assays (CellTiter-Glo) and account for efflux pump expression (e.g., P-gp inhibitors in MDR1-overexpressing lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.